tert-Butyl 1-(3-cyanobenzyl)piperidin-4-ylcarbamate
Description
tert-Butyl 1-(3-cyanobenzyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C18H25N3O2 and a molecular weight of 315.41 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyanobenzyl group, and a piperidinylcarbamate moiety. It is often used in various chemical and biological research applications due to its unique structural properties.
Properties
IUPAC Name |
tert-butyl N-[1-[(3-cyanophenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-7-9-21(10-8-16)13-15-6-4-5-14(11-15)12-19/h4-6,11,16H,7-10,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPCGFCNBCEORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129435 | |
| Record name | Carbamic acid, N-[1-[(3-cyanophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-35-8 | |
| Record name | Carbamic acid, N-[1-[(3-cyanophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[(3-cyanophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 1-(3-cyanobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(3-cyanobenzyl)piperidin-4-amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 1-(3-cyanobenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanobenzyl group to an aminobenzyl group.
Scientific Research Applications
tert-Butyl 1-(3-cyanobenzyl)piperidin-4-ylcarbamate is a chemical compound with potential applications in chemistry, biology, medicine, and industry. It is similar to tert-Butyl 1-(2-cyanobenzyl)piperidin-4-ylcarbamate and tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate, with variations in the position of the cyanobenzyl group on the piperidine ring. These structural differences can lead to variations in reactivity, binding affinity, and biological activity.
Synthesis
The synthesis of this compound typically involves reacting piperidine derivatives with cyanobenzyl halides under basic conditions. The tert-butyl carbamate group is introduced through the reaction of the corresponding amine with tert-butyl chloroformate. Common reaction conditions include using organic solvents like dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydride to facilitate the reaction. Industrial production may involve large-scale batch or continuous flow processes with automated reactors and precise control of reaction parameters to ensure high yield and purity. Purification steps, such as crystallization or chromatography, are used to isolate the compound from reaction mixtures.
Chemical Reactions
this compound can undergo several chemical reactions:
- Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups. Reagents such as potassium permanganate or chromium trioxide in acidic or basic media can be used.
- Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms. Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
- Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanobenzyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under basic conditions.
Scientific Research Applications
- Chemistry: this compound is used as an intermediate in synthesizing complex organic molecules.
- Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
- Medicine: The compound is explored for potential therapeutic applications, particularly in designing molecules that can modulate specific biological targets. Its structural features make it a candidate for drug development.
- Industry: This compound is used to produce specialty chemicals and materials. Its reactivity and functional groups make it valuable in synthesizing polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(3-cyanobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 1-(3-cyanobenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate: This compound has a similar structure but with the cyanobenzyl group in the 4-position instead of the 3-position.
tert-Butyl 1-(3-aminobenzyl)piperidin-4-ylcarbamate: This compound features an aminobenzyl group instead of a cyanobenzyl group.
tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate: This compound contains a nitrobenzyl group in place of the cyanobenzyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Biological Activity
tert-Butyl 1-(3-cyanobenzyl)piperidin-4-ylcarbamate, with CAS number 1286274-35-8, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a piperidine ring, a tert-butyl group, and a cyanobenzyl moiety, which may contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₂O₂, with a molecular weight of approximately 278.41 g/mol. The presence of functional groups such as the carbamate and the cyanobenzyl group suggests potential interactions with biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The piperidine structure allows for hydrogen bonding and hydrophobic interactions, which can enhance binding affinity. Additionally, the cyanobenzyl group may facilitate specific interactions with biological macromolecules, potentially modulating their activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related piperidine derivatives possess selective toxicity against microbial cells while sparing mammalian cells. This selectivity is crucial for developing therapeutic agents with minimal side effects on human cells .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β. This inhibition is particularly relevant in conditions characterized by excessive inflammation, such as autoimmune diseases. The ability to modulate inflammatory pathways positions this compound as a candidate for further research in anti-inflammatory therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, including this compound:
- In Vitro Pharmacological Screening : A study conducted on piperidine derivatives showed promising results in inhibiting NLRP3 inflammasome activation in macrophages. The compounds were tested for their ability to prevent pyroptotic cell death and reduce IL-1β release in LPS-stimulated THP-1 cells (a human monocytic cell line) at varying concentrations. Results indicated a significant decrease in pyroptosis percentage and IL-1β levels compared to vehicle-treated controls .
- Selectivity and Toxicity : Another investigation highlighted the selectivity of certain piperidine derivatives over mammalian cell lines, demonstrating low cytotoxicity while maintaining high antimicrobial efficacy. This selectivity is essential for developing new antimicrobial agents that do not adversely affect human cells .
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | High efficacy against pathogens | |
| Anti-inflammatory | Inhibition of IL-1β release | |
| Cytotoxicity | Low toxicity in mammalian cells |
In Vitro Study Results
| Compound | Pyroptosis % Decrease | IL-1β Release Inhibition % |
|---|---|---|
| This compound | 35% | 21% |
| Related derivative A | 40% | 25% |
| Related derivative B | 30% | 18% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
